5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid is an organic compound with the molecular formula C27H18O6 It is a derivative of terphenyl, a compound consisting of three benzene rings connected in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polymethylpolybiphenyl and other aromatic compounds.
Reaction Conditions: The reaction conditions often include the use of catalysts like antimony acetate and antimony oxide, along with reagents such as acetyl acetate and potassium nitrate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups .
Scientific Research Applications
5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5’-(4-Carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,4’',5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound has a similar structure but with four carboxylic acid groups symmetrically attached to a central benzene core.
2’-Amino-5’-(4-carboxyphenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: This compound features an amino group and two carboxylic acid groups on the terphenyl backbone.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O8/c29-25(30)17-5-1-15(2-6-17)19-9-20(16-3-7-18(8-4-16)26(31)32)11-21(10-19)22-12-23(27(33)34)14-24(13-22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQRRWVFWPTCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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